molecular formula C12H14N2O3 B1328124 5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1171462-90-0

5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No.: B1328124
CAS No.: 1171462-90-0
M. Wt: 234.25 g/mol
InChI Key: RFVDUUFUZZHIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The stereochemical characteristics of compounds related to 5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid have been explored using X-ray structural analysis. This analysis showed that these compounds are not suitable for transformation into 3b,6-epoxypyrazolo[5,1-a]isoindoles via the intramolecular Diels–Alder reaction (IMDAF) of furan (Borisova et al., 2016).

Synthesis of Novel Compounds

A novel synthesis method was developed for 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, demonstrating good yields and short reaction times. This solvent-free cyclocondensation involves a Michael-type reaction and the intramolecular ring opening of the furane ring (Quiroga et al., 2007).

Antimicrobial and Biological Studies

In silico studies on pyrazole-based drug molecules revealed their activities and interaction behaviors. Among synthesized pyrazole derivatives, their antimicrobial activities against standard bacterial and fungal strains were in agreement with docking results, indicating their potential in pharmacology (Shubhangi et al., 2019).

Spectroscopic Investigations

The study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid through experimental and theoretical methods, including NMR and FT-IR spectroscopy, highlighted its biological importance. This research provides insight into the compound's structural and electronic properties (Viveka et al., 2016).

Analgesic Activity

The study of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides revealed their potential as analgesics. These compounds were synthesized through decyclization reactions and displayed significant analgesic activity in tests (Igidov et al., 2022).

Birch Reduction Method

The Birch reduction of heterocyclic carboxylic acids like 3-furoic acid was explored, providing a method for producing 2,3-dihydro-3-furoic acid. This research contributes to the understanding of reduction mechanisms in aromatic carboxylic acids (Kinoshita et al., 1975).

Antimicrobial and Antioxidant Activity

A series of new pyrazoline derivatives showed significant antimicrobial and antioxidant activities, underlining the versatile biological potential of pyrazole derivatives in developing new therapeutic agents (Govindaraju et al., 2012).

HPLC Method Development

A high-performance liquid chromatographic method was developed for determining compounds including 2-furoic acid in honey samples. This method aids in understanding the composition of honey and potential contaminants (Nozal et al., 2001).

Multi-Component Reaction Synthesis

A novel one-pot, four-component condensation in ionic liquid was described for synthesizing 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This environmentally friendly methodology has potential in efficient and green chemistry (Xiao et al., 2011).

Properties

IUPAC Name

5-[(3,4,5-trimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-8(2)13-14(9(7)3)6-10-4-5-11(17-10)12(15)16/h4-5H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVDUUFUZZHIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC2=CC=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.